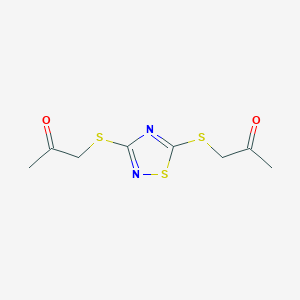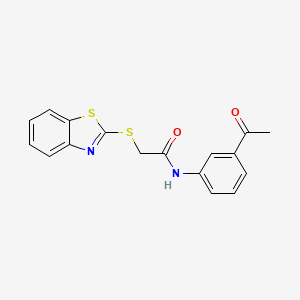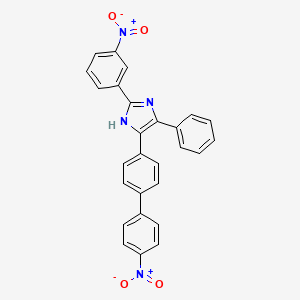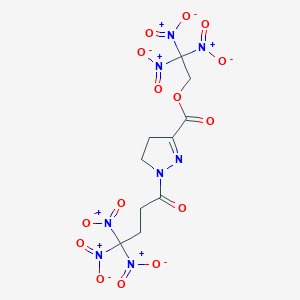
1,1'-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)dipropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({3-[(2-OXOPROPYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)ACETONE is a complex organic compound characterized by the presence of a thiadiazole ring and multiple sulfur atoms
Méthodes De Préparation
The synthesis of 1-({3-[(2-OXOPROPYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)ACETONE typically involves multiple steps. One common synthetic route includes the reaction of 2-oxopropyl sulfanyl compounds with thiadiazole derivatives under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure high-quality output .
Analyse Des Réactions Chimiques
1-({3-[(2-OXOPROPYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)ACETONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired reaction pathways and product formation .
Applications De Recherche Scientifique
1-({3-[(2-OXOPROPYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)ACETONE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-({3-[(2-OXOPROPYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)ACETONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-({3-[(2-OXOPROPYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)ACETONE can be compared with other similar compounds, such as:
- 2-({3-[(1-oxidopyridin-1-ium-2-yl)sulfanyl]-2-oxopropyl}sulfanyl)pyridin-1-ium-1-olate
- 1-{5-[(2-Oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-thienyl)urea
- N-{5-[(2-Oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
These compounds share similar structural features but differ in their specific functional groups and chemical properties, highlighting the uniqueness of 1-({3-[(2-OXOPROPYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)ACETONE .
Propriétés
Formule moléculaire |
C8H10N2O2S3 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-[[5-(2-oxopropylsulfanyl)-1,2,4-thiadiazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C8H10N2O2S3/c1-5(11)3-13-7-9-8(15-10-7)14-4-6(2)12/h3-4H2,1-2H3 |
Clé InChI |
JNTLNLJDHUIOBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSC1=NSC(=N1)SCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)


![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)

![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)

![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
